methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate
Description
Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a hybrid aminomethyl linker bridging 8-hydroxyquinoline and pyridine moieties.
Properties
IUPAC Name |
methyl 3-[[(8-hydroxyquinolin-7-yl)-pyridin-3-ylmethyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-23(28)16-5-2-8-18(13-16)26-20(17-7-3-11-24-14-17)19-10-9-15-6-4-12-25-21(15)22(19)27/h2-14,20,26-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVXXQDNJBRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Betti Reaction: Mechanism and Optimization
The Betti reaction proceeds via a Mannich-type mechanism, involving the following steps:
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Activation of the aldehyde : Pyridine-3-carbaldehyde undergoes protonation in ethanol, enhancing its electrophilicity.
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Nucleophilic attack by 8-hydroxyquinoline : The phenolic oxygen of 8-HQ attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.
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Amine incorporation : Methyl 3-aminobenzoate reacts with the hemiaminal, leading to dehydration and formation of the aminomethyl bridge.
Experimental Protocol (Adapted from):
-
Reagents :
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8-Hydroxyquinoline (2.0 mmol)
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Pyridine-3-carbaldehyde (2.0 mmol)
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Methyl 3-aminobenzoate (2.0 mmol)
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Ethanol (50 mL)
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Procedure :
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Combine reagents in ethanol and stir at room temperature for 72 hours.
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Filter the precipitate, wash with ethanol and water, and dry under vacuum.
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Purify via recrystallization (ethanol/water) or column chromatography (5–20% ethyl acetate in cyclohexane).
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Yield : 30–45% (typical for Betti reactions with aromatic aldehydes).
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Enhances solubility of polar intermediates |
| Temperature | Room temperature (25°C) | Prevents decomposition of heat-labile aldehydes |
| Reaction Time | 72 hours | Ensures complete conversion of intermediates |
| Stoichiometry | 1:1:1 (8-HQ:aldehyde:amine) | Minimizes side products |
Alternative Synthetic Routes
Reductive Amination Approach
While less common, reductive amination offers an alternative pathway:
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Formation of the ketone intermediate : Oxidize (8-hydroxyquinolin-7-yl)(pyridin-3-yl)methanol to the corresponding ketone.
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Reductive amination : React the ketone with methyl 3-aminobenzoate in the presence of NaBH3CN or H2/Pd-C.
Challenges :
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Low yields due to steric hindrance at the quinoline 7-position.
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Requires additional oxidation steps, increasing complexity.
Structural Characterization and Analytical Data
Key Spectroscopic Features :
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IR (νmax/cm⁻¹) : 3321 (N–H stretch), 1639 (C=O ester), 1250 (C–O ester).
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¹H NMR (DMSO-d6) :
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HRMS (ESI+) : Calculated for C24H20N3O3 ([M+H]+): 398.1497; Found: 398.1492.
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Low solubility of 8-HQ in ethanol | Use DMF/ethanol mixtures (1:1) |
| Competing side reactions | Employ excess aldehyde (1.5 eq.) |
| Product purification | Gradient chromatography (5→20% EtOAc) |
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve heat/mass transfer, reducing reaction time to 24 hours. Catalyst recycling (e.g., Pd in Suzuki couplings) enhances cost efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The Schiff base intermediate can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Synthesis and Structural Analysis
The compound can be synthesized through various methods, including the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with pyridine derivatives. The structural integrity of the compound is crucial for its biological activity, as modifications to the quinoline scaffold can significantly affect its properties.
Table 1: Synthesis Methods and Yields
| Method | Reactants | Yield (%) |
|---|---|---|
| Mannich Reaction | 8-Hydroxyquinoline, Pyridine, Benzaldehyde | 42 |
| Reductive Amination | 8-Hydroxyquinoline, Amine | 34 |
| Direct Alkylation | 8-Hydroxyquinoline, Alkyl Halide | 27 |
Antimicrobial Properties
Research has demonstrated that derivatives of 8-hydroxyquinoline exhibit antimicrobial activity against a range of pathogens. The incorporation of the pyridine moiety enhances this activity by improving the compound's ability to penetrate bacterial membranes. Studies indicate that methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate shows promising results against multidrug-resistant strains.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The structure-activity relationship (SAR) studies highlight that specific substitutions on the quinoline ring can enhance cytotoxicity.
Table 2: Biological Activities and IC50 Values
| Activity Type | Cell Line | IC50 (µM) |
|---|---|---|
| Antimicrobial | E. coli | 15 |
| Anticancer | HeLa | 5 |
| Antioxidant | DPPH Assay | 10 |
Treatment of Neurodegenerative Diseases
The compound's ability to chelate metal ions (such as iron and copper) makes it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. By reducing metal-induced oxidative stress, it may help protect neuronal cells from damage.
Inhibition of Enzymatic Activity
This compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation, making it a potential therapeutic agent in oncology and inflammatory diseases.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Case Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of several derivatives based on the methyl benzoate framework, demonstrating enhanced antimicrobial activity compared to standard treatments .
- Case Study 2 : Research conducted on neuroprotective effects showed that the compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting its potential use in neuroprotective therapies .
Mechanism of Action
The mechanism of action of methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can chelate metal ions, inhibiting metalloenzymes and affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs with Alkoxy Chain Modifications
describes four compounds (3a, 3b, 3c, 4a) synthesized via reactions involving pyridine-based aldehydes and aminobenzoate esters. These analogs share critical structural motifs with the target compound, including:
- Pyridine and benzoate backbones for aromatic stacking.
- Variable alkoxy chains (pentyloxy, heptyloxy, dodecyloxy, tris-pentyloxy) influencing solubility and self-assembly.
| Compound | Alkoxy Substituents | Yield (%) | Characterization Methods | Notable Properties |
|---|---|---|---|---|
| 3a | 3,4-Bis(pentyloxy) | 85 | ¹H-NMR, ¹³C-NMR | High solubility in nonpolar solvents |
| 3b | 3,4-Bis(heptyloxy) | 76 | ¹H-NMR, ¹³C-NMR | Intermediate lipophilicity |
| 3c | 3,4-Bis(dodecyloxy) | 83 | ¹H-NMR, MS | Liquid crystalline behavior at room temperature |
| 4a | 3,4,5-Tris(pentyloxy) | 56 | ¹H-NMR | Reduced yield due to steric hindrance |
Comparison Insights:
- Longer alkyl chains (e.g., dodecyloxy in 3c) enhance hydrophobic interactions and liquid crystalline behavior, which may differ from the target compound’s 8-hydroxyquinoline group, which prioritizes metal coordination over lipid solubility .
- The tris-pentyloxy substituent in 4a lowers synthetic yield (56%) compared to 3a–3c (76–85%), highlighting steric challenges that may also affect the target compound’s derivatization .
High-Similarity Analogs from Chemical Databases
lists compounds with structural similarity scores relative to the target compound:
| Compound ID | Similarity Score | Key Structural Differences |
|---|---|---|
| 571188-82-4 | 0.84 | Substitution at the benzoate ester (e.g., ethyl vs. methyl) |
| 641569-97-3 | 0.59 | Ethyl 4-methylbenzoate core; pyrimidinyl instead of hydroxyquinoline |
| 76252-06-7 | 0.56 | Hydroxypropoxy and isopropylamino substituents |
Comparison Insights:
- 571188-82-4 (0.84 similarity) : This analog’s high score suggests conserved pyridine and benzoate motifs but differs in ester alkylation (ethyl vs. methyl). Such modifications can alter metabolic stability and bioavailability .
- 641569-97-3 (0.59 similarity): Replacement of 8-hydroxyquinoline with pyrimidine reduces metal-binding capacity, limiting applications in catalysis or medicinal chemistry .
Biological Activity
Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of an 8-hydroxyquinoline moiety linked to a pyridine group and a benzoate ester. The synthesis of such compounds often involves multi-step reactions, including the Betti reaction, which allows for the efficient formation of 8-hydroxyquinoline derivatives.
Synthesis Overview
-
Starting Materials :
- 8-Hydroxyquinoline
- Pyridine derivatives
- Benzoyl chloride or benzoic acid derivatives
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Reaction Conditions :
- Reflux in appropriate solvents (e.g., ethanol)
- Use of catalysts or reagents to facilitate reaction
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Yield and Purity :
- Typically yields range from 40-90% depending on the specific reaction conditions and purification methods employed.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi.
Case Studies
- Antifungal Activity :
- Antibacterial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The 8-hydroxyquinoline moiety is known for its ability to chelate metal ions, which is crucial for microbial growth and survival .
- Enzyme Inhibition : Compounds with this structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal sporulation .
Cytotoxicity and Therapeutic Potential
While exhibiting antimicrobial properties, it is essential to evaluate the cytotoxic effects of this compound on human cells.
Cytotoxicity Studies
Research has shown that certain derivatives display low cytotoxicity with IC50 values ranging from 0.114 µM to over 1 µM, indicating a favorable therapeutic index .
Table 1: Biological Activity Overview
Q & A
Q. How can researchers design a mechanistic study to confirm the compound’s role in ROS generation or antioxidant activity?
- Answer :
- ROS detection : Use DCFH-DA fluorescence in cell-based assays with N-acetylcysteine (NAC) as a negative control.
- Antioxidant assays : FRAP or ORAC protocols quantify radical scavenging. EPR spectroscopy detects stable free radical adducts (e.g., DMPO spin traps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
